3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides It features a quinazolinone moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling with Benzamide: The quinazolinone intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional hydroxyl or carboxyl groups .
Scientific Research Applications
3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylbenzamide: Lacks the quinazolinone moiety, resulting in different biological activities.
2-methyl-4-oxo-3,4-dihydroquinazoline: Contains the quinazolinone core but lacks the benzamide structure, affecting its pharmacological properties.
Uniqueness
3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its combined benzamide and quinazolinone structures, which confer a distinct set of biological activities and potential therapeutic applications .
Biological Activity
3,5-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound derived from the benzamide family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the quinazolinone core followed by the introduction of the dimethyl and phenyl substituents. Detailed methodologies can be found in various patents and scientific literature .
Antiviral Properties
Research indicates that derivatives of benzamides exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against enteroviruses. A study reported that certain N-phenylbenzamide derivatives demonstrated IC50 values in low micromolar concentrations against enterovirus strains, suggesting a promising antiviral profile .
Compound | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index |
---|---|---|---|
1e | 5.7 - 12 | 620 | 51 - 110 |
1c | ~15 | Not specified | >10 |
2a | 18 | Not specified | Not specified |
The selectivity index (SI), which measures the safety margin between effective and toxic doses, indicates that these compounds could be viable candidates for further development as antiviral agents.
Anticancer Activity
The quinazolinone derivatives have been studied for their anticancer properties as well. They are believed to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that modifications to the benzamide structure can enhance cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell survival and apoptosis. It is hypothesized that the compound interacts with bromodomain and extraterminal (BET) proteins, which play critical roles in gene expression regulation related to cancer and viral infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy : A study on N-substituted benzamides found that specific structural modifications could significantly enhance antiviral activity against enteroviruses .
- Anticancer Potential : Research indicated that quinazolinone derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIQYMJSMMNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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